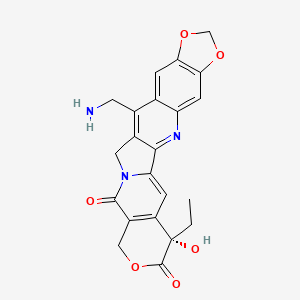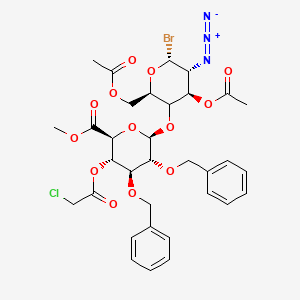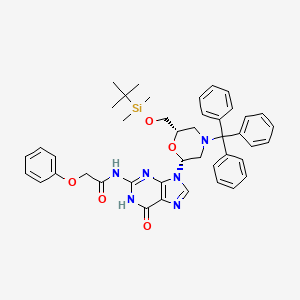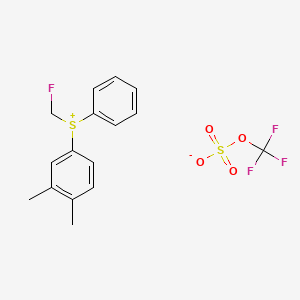![molecular formula C23H28N2O2S2 B11827114 (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin ist ein komplexes organisches Molekül, das sich durch seine einzigartigen strukturellen Merkmale auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Pyrrolopyridin-Kerns, gefolgt von der Einführung der Sulfonyl- und Sulfanyl-Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Sulfonylchloride, Thiole und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können die Effizienz des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt zu isolieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the sulfonyl and sulfanyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Schwefelatome zu verändern.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht. Ihre Fähigkeit, an bestimmte Proteine oder Enzyme zu binden, macht sie zu einem wertvollen Werkzeug zur Untersuchung biochemischer Pfade und Mechanismen.
Medizin
In der medizinischen Chemie wird (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin auf seine potenziellen therapeutischen Anwendungen untersucht. Es kann Aktivität gegen bestimmte Krankheiten oder Zustände zeigen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt werden. Ihre einzigartigen Eigenschaften machen sie für eine Reihe von Anwendungen geeignet, von der Herstellung bis zur Sanierung der Umwelt.
Wirkmechanismus
Der Wirkmechanismus von (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolopyridine: Andere Pyrrolopyridin-Derivate mit unterschiedlichen Substituenten.
Sulfonylverbindungen: Verbindungen, die Sulfonylgruppen mit unterschiedlichen Strukturen enthalten.
Sulfanylverbindungen: Moleküle mit Sulfanylgruppen, die an verschiedene Kerne gebunden sind.
Einzigartigkeit
Die Einzigartigkeit von (2R,4aR,7aS)-2-Methyl-6-(4-Methylbenzolsulfonyl)-7a-{[(4-Methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-Pyrrolo[3,4-b]pyridin liegt in seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C23H28N2O2S2 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(2R,4aR,7aS)-2-methyl-7a-[(4-methylphenyl)sulfanylmethyl]-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H28N2O2S2/c1-17-4-10-21(11-5-17)28-16-23-15-25(14-20(23)9-8-19(3)24-23)29(26,27)22-12-6-18(2)7-13-22/h4-13,19-20,24H,14-16H2,1-3H3/t19-,20-,23+/m1/s1 |
InChI-Schlüssel |
MJSVSWYPJDAZDR-VIZSFHNOSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1C=CC2CN(CC2(N1)CSC3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)

![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)




![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)


